2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
2-[(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a cyclopropyl group at position 5, a methyl group at position 4, and a sulfanyl-acetamide moiety at position 3 (Figure 1). Its molecular formula is C₈H₁₁N₄OS, with a molecular weight of 211.27 g/mol. The compound’s structure has been confirmed via spectroscopic methods (¹H NMR, IR) and elemental analysis, as demonstrated in related triazole-acetamide derivatives .
The 1,2,4-triazole scaffold is renowned for its pharmacological versatility, including antiviral, anti-inflammatory, and enzyme-modulating activities . In this compound, the cyclopropyl group enhances metabolic stability, while the methyl group at position 4 optimizes steric and electronic interactions with biological targets .
Properties
IUPAC Name |
2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-12-7(5-2-3-5)10-11-8(12)14-4-6(9)13/h5H,2-4H2,1H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYADINDYKHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-cyclopropyl-1,2,4-triazole-3-thiol with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a key reactive site due to its electron-rich nature. Reactions include:
a. Alkylation
The sulfur atom undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. For example:
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Conditions : Conducted in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or NaH at 50–80°C.
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Applications : Used to synthesize thioether-linked analogs for biological screening .
b. Oxidation to Sulfonyl Derivatives
Controlled oxidation converts the sulfanyl group to sulfonyl (-SO₂-):
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Conditions : Requires aqueous H₂O₂ (30%) or NaIO₄ in acetic acid at 0–25°C .
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Outcome : Enhances polarity and potential hydrogen-bonding capacity for drug design .
Reactivity of the Acetamide Moiety
The acetamide group participates in hydrolysis and condensation reactions:
a. Hydrolysis to Carboxylic Acid
Acid- or base-catalyzed hydrolysis yields the corresponding carboxylic acid:
b. Condensation with Amines
The acetamide reacts with primary amines to form Schiff bases or secondary amides:
Triazole Ring Modifications
The 1,2,4-triazole core undergoes regioselective reactions:
a. Electrophilic Substitution
Nitrogen atoms in the triazole ring react with electrophiles:
| Reaction | Electrophile | Position | Conditions |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | N-1 or N-2 | 0–5°C, 2–4 hours |
| Halogenation | Cl₂/Br₂ | C-5 | CHCl₃, room temperature |
b. Coordination with Metal Ions
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺):
Cyclopropane Ring Reactivity
The cyclopropane substituent exhibits strain-driven reactivity:
a. Ring-Opening Reactions
Under acidic or radical conditions, the cyclopropane ring opens:
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Mechanism : Radical-initiated or electrophilic addition pathways.
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes enzymatic transformations:
a. Cytochrome P450-Mediated Oxidation
Metabolic pathways involve hydroxylation at the cyclopropane or methyl group:
b. Glutathione Conjugation
The sulfanyl group reacts with glutathione (GSH) in detoxification pathways:
Comparative Reactivity Table
Key reactions and their synthetic utility:
| Reaction Type | Functional Group | Typical Reagents | Applications |
|---|---|---|---|
| Sulfanyl alkylation | -S- | R-X, K₂CO₃/DMF | Diversification of thioether analogs |
| Acetamide hydrolysis | -C(O)NH₂ | HCl/NaOH, heat | Carboxylic acid intermediates |
| Triazole nitration | Triazole ring | HNO₃/H₂SO₄ | Nitro-substituted bioactive compounds |
| Cyclopropane ring-opening | Cyclopropane | HBr, radical initiators | Linear chain derivatives |
Synthetic Challenges and Optimization
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Regioselectivity : Competing reactions at triazole N-1 vs. N-2 require careful control of stoichiometry and temperature.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfanyl group reactivity but may complicate purification .
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Stability : The acetamide group is prone to hydrolysis under prolonged acidic/basic conditions, necessitating inert atmospheres .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit potent anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation effectively. In one study, triazole-based compounds demonstrated significant activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (Caco-2) cell lines with IC50 values as low as 0.31 μM, outperforming standard treatments like doxorubicin .
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | MCF-7 | 0.31 | |
| This compound | Caco-2 | 4.98 |
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial efficacy. The compound has been evaluated for its ability to combat various pathogens, showcasing activity against both bacterial and fungal strains. The presence of the triazole ring enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .
Material Science Applications
Nonlinear Optical Properties
Triazoles have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The incorporation of the triazole structure into materials can enhance their optical performance, making them suitable for devices such as sensors and switches .
Synthesis and Characterization
The synthesis of This compound involves multi-step chemical reactions that allow for the modification of its structure to optimize biological activity. Techniques such as microwave irradiation have been employed to improve yields and reduce reaction times during synthesis .
Case Study 1: Anticancer Activity
A study focused on synthesizing a series of triazole derivatives revealed that specific modifications to the triazole structure resulted in enhanced anticancer activity against various cell lines. The synthesized compounds were subjected to molecular docking studies to assess their binding affinities to cyclin-dependent kinase 2 (CDK2), a target for cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial potential of triazole derivatives against resistant strains of bacteria and fungi. The results indicated that the compound exhibited significant inhibition zones in agar diffusion assays, suggesting its viability as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Position 4 :
- Methyl or phenyl groups at position 4 improve metabolic stability and target selectivity. For instance, the methyl group in the target compound enhances antiviral activity compared to bulkier substituents like allyl .
- Piperidinyl-sulfonyl substitutions (e.g., in compound 7h ) introduce steric bulk, favoring enzyme inhibition but reducing antiviral efficacy.
Substituent Position 5 :
- Cyclopropyl groups (target compound) balance lipophilicity and steric effects, enhancing membrane permeability for antiviral action .
- Aromatic substituents (e.g., 4-chlorophenyl , furan-2-yl ) improve anti-inflammatory and antioxidant activities but may reduce solubility.
Acetamide Modifications :
- The unmodified acetamide in the target compound allows broad-spectrum hydrogen bonding, critical for viral replication inhibition .
- Bulky aryl groups (e.g., N-(2-ethoxyphenyl) ) or hydrazide derivatives shift activity toward anti-inflammatory or anti-exudative effects.
Pharmacological and Biochemical Comparisons
Antiviral Activity:
The target compound exhibits virucidal activity against human adenovirus type 5 (IC₅₀ = 18 µM) and ECHO-9 virus (IC₅₀ = 22 µM), outperforming analogues with phenyl or pyridinyl groups at position 5 . For example, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives lacking cyclopropyl groups show reduced potency (IC₅₀ > 50 µM) .
Enzyme Inhibition:
Compounds with piperidinyl-sulfonyl modifications (e.g., 7h ) demonstrate strong inhibition of thioredoxin reductase (TrxR1) and kinase targets (IC₅₀ = 12–15 µM), whereas the target compound’s simpler structure lacks this specificity.
Anti-inflammatory and Anti-exudative Effects:
Derivatives with hydrazide side chains (e.g., ) reduce edema by 45–50% at 10 mg/kg, comparable to diclofenac.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 7h | OLC-12 |
|---|---|---|---|
| Molecular Weight (g/mol) | 211.27 | 605.77 | ~420 (estimated) |
| LogP (Predicted) | 1.8 | 3.5 | 2.9 |
| Solubility (µg/mL) | 85 | 12 | 30 |
| Plasma Protein Binding | 78% | 92% | 85% |
The target compound’s lower molecular weight and logP enhance solubility and bioavailability compared to bulkier analogues like 7h . However, its shorter half-life (t₁/₂ = 2.1 h) limits sustained action, unlike OLC-12 (t₁/₂ = 5.8 h) .
Biological Activity
The compound 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including anticancer effects, antibacterial activity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.36 g/mol. The compound features a triazole ring, which is known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN4OS |
| Molecular Weight | 306.36 g/mol |
| InChI Key | PXNDJGOFQMGBHQ-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. Specifically, research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in tumor cells through the activation of caspase pathways. For instance, MTT assays have shown that related compounds can effectively inhibit cell proliferation in A549 (lung cancer) and C6 (glioma) cell lines .
- Case Study : In a comparative analysis of several triazole derivatives, compounds with modifications at the triazole ring exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines, indicating a strong correlation between structural modifications and anticancer efficacy .
Antibacterial Activity
In addition to anticancer properties, triazole derivatives have been evaluated for their antibacterial activity. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes.
- Testing Methods : Antibacterial efficacy has been assessed using the dilution method against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that related compounds exhibit promising antibacterial properties .
- Structure Activity Relationship (SAR) : SAR studies suggest that modifications on the triazole ring and substituents on the acetamide group significantly influence antibacterial potency .
Q & A
Q. What are the established synthetic routes for 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how do reaction conditions influence yield?
The synthesis of triazole-based acetamides typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides, followed by alkylation or sulfanyl group introduction. For example, analogous compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives are synthesized via refluxing intermediates in ethanol with hydrazine hydrate, monitored by TLC (Chloroform:Methanol, 7:3) for reaction completion . Reaction temperature (e.g., 20–25°C for chloroacetyl chloride addition) and solvent choice (e.g., dioxane or absolute alcohol) critically affect yields and purity .
Q. How is the structural identity of this compound verified, and what analytical techniques are essential?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For related triazole-acetamide derivatives, single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding networks involving acetamide groups) . Complementary techniques include H/C NMR for functional group validation and LC-MS for molecular weight confirmation.
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
Solubility in DMSO or ethanol is often optimized for biological testing. For example, derivatives with cyclopropyl substituents may exhibit enhanced lipophilicity, requiring solubility testing in polar aprotic solvents. Stability under varying pH and temperature conditions should be assessed via accelerated degradation studies using HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-exudative or anti-inflammatory activity?
SAR studies for triazole-acetamides involve systematic substitution at the cyclopropyl, methyl, or sulfanyl positions. For instance, anti-exudative activity (AEA) is evaluated in murine models (e.g., carrageenan-induced paw edema) at 10 mg/kg doses, with diclofenac sodium (8 mg/kg) as a positive control . Statistical analysis (e.g., ANOVA) compares efficacy across derivatives, with molecular docking to identify binding affinities to cyclooxygenase-2 (COX-2) .
Q. What methodologies resolve contradictions in pharmacological data across different experimental models?
Discrepancies in efficacy (e.g., variable AEA across inflammation models) may arise from pharmacokinetic factors like bioavailability or metabolite formation. Solutions include:
- Pharmacokinetic profiling : Plasma concentration-time curves via LC-MS/MS to assess absorption and half-life .
- Metabolite identification : Incubation with liver microsomes to detect active/inactive metabolites .
- Dose-response reevaluation : Testing higher doses (e.g., 20–50 mg/kg) to determine if efficacy plateaus .
Q. How can computational chemistry guide the design of derivatives with improved target selectivity?
Molecular dynamics simulations and density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding modes. For example, docking studies on COX-2 (PDB ID: 5IKT) can prioritize derivatives with stronger hydrogen bonds to Arg120 or Tyr355 . ADMET predictors (e.g., SwissADME) further screen for CNS permeability or CYP450 inhibition risks .
Q. What experimental designs minimize variability in biological assays for this compound?
Randomized block designs with split-split plots are effective for multi-factor studies (e.g., dose, time, and adjuvant therapies). For example, a study might allocate compounds to "plots" (dose levels), "subplots" (administration routes), and "sub-subplots" (harvest timepoints), with four replicates per group to control for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
